(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide
Description
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-[5-(naphthalen-1-ylmethyl)-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N5O4/c34-26(11-9-19-8-10-24-25(14-19)37-18-36-24)29-12-13-33-27-23(15-31-33)28(35)32(17-30-27)16-21-6-3-5-20-4-1-2-7-22(20)21/h1-11,14-15,17H,12-13,16,18H2,(H,29,34)/b11-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEHIXCYFMLTDT-LUAWRHEFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=CC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=CC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety and a naphthalene-derived pyrazolo[3,4-d]pyrimidine structure. The presence of these functional groups is hypothesized to contribute to its biological efficacy.
Research indicates that compounds with similar structures exhibit various mechanisms of action:
- Anticancer Activity : Studies have shown that derivatives containing benzo[d][1,3]dioxole exhibit significant anticancer properties. For instance, compounds with benzo[d][1,3]dioxole moieties have been reported to inhibit cell proliferation in various cancer cell lines such as HepG2 and HCT116 with IC50 values ranging from 1.54 µM to 4.52 µM, significantly lower than standard chemotherapeutics like doxorubicin .
- Inhibition of EGFR : The compound may exert its anticancer effects through the inhibition of the epidermal growth factor receptor (EGFR), which is often overexpressed in tumors. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
Biological Activity Data
The following table summarizes the biological activity data related to compounds structurally similar to this compound:
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | EGFR inhibition |
| Compound B | HCT116 | 1.54 | Apoptosis induction |
| Doxorubicin | HepG2 | 7.46 | Topoisomerase II inhibition |
| Compound C | MCF7 | 4.52 | Mitochondrial pathway activation |
Study 1: Anticancer Efficacy
A study conducted on a series of thiourea derivatives incorporating benzo[d][1,3]dioxole reported promising anticancer activity against HepG2 and HCT116 cell lines. The compounds exhibited selective cytotoxicity towards cancer cells while showing minimal toxicity towards normal cells (IC50 > 150 µM), suggesting a favorable therapeutic index .
Study 2: Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions between this compound and target proteins involved in tumor growth regulation. These studies revealed strong binding affinities with EGFR and other oncogenic proteins, reinforcing the compound's potential as a targeted therapy .
Q & A
Q. What are the critical steps and optimal reaction conditions for synthesizing this compound?
The synthesis involves a multi-step sequence, typically including:
- Step 1: Formation of the pyrazolo[3,4-d]pyrimidinone core via cyclization under basic conditions (e.g., KOH in ethanol at 80°C) .
- Step 2: Introduction of the naphthalen-1-ylmethyl group via alkylation using a polar aprotic solvent (e.g., DMF) and a catalyst like NaH to enhance nucleophilic substitution efficiency .
- Step 3: Acrylamide coupling via a Michael addition or amide bond formation, requiring inert atmospheres (N₂/Ar) to prevent oxidation .
Key Optimization Factors:
- Solvent choice: Polar aprotic solvents (DMF, DMSO) improve reaction kinetics for nucleophilic substitutions .
- Catalysts: NaH or triethylamine accelerates alkylation and amidation steps .
- Temperature control: Maintain 60–80°C for cyclization to avoid side reactions .
Q. Which analytical techniques are essential for structural characterization and purity assessment?
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR (400 MHz, CDCl₃/DMSO-d₆) to confirm stereochemistry and functional groups (e.g., acrylamide Z-configuration) .
- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peaks) .
- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .
- X-ray crystallography: Resolves absolute configuration for crystalline derivatives .
Q. What are the solubility and stability profiles under laboratory conditions?
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Comparative enzyme assays: Use surface plasmon resonance (SPR) to measure binding affinities (KD) for target proteins (e.g., kinases) under standardized pH/temperature conditions .
- Structural analogs analysis: Compare IC₅₀ values of derivatives (e.g., pyrazole vs. isoxazole substituents) to identify critical pharmacophores .
- Meta-analysis: Apply statistical tools (e.g., ANOVA) to reconcile discrepancies in cell-based assays caused by variable cell lines or incubation times .
Q. What computational approaches predict binding modes and optimize molecular interactions?
- Molecular docking: Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinase targets) .
- Molecular Dynamics (MD): Simulate ligand-protein stability in explicit solvent (e.g., GROMACS) over 100 ns to assess conformational flexibility .
- QSAR modeling: Correlate substituent electronegativity (Hammett σ values) with bioactivity to guide synthetic modifications .
Q. How to design experiments to assess structure-activity relationships (SAR) for pyrazolo[3,4-d]pyrimidine derivatives?
- Systematic substitution: Synthesize analogs with variations at:
- Position 5: Replace naphthalen-1-ylmethyl with benzyl or heteroaryl groups .
- Acrylamide chain: Test (E)- vs. (Z)-configurations for steric effects on target binding .
- Bioactivity profiling:
Data Contradiction Analysis Example:
If conflicting cytotoxicity data arise (e.g., high activity in leukemia cells but inactivity in solid tumors):
- Hypothesis 1: Variability in cell membrane permeability.
- Method: Quantify intracellular drug accumulation via LC-MS/MS .
- Hypothesis 2: Target protein overexpression.
- Method: Perform Western blotting to compare target levels across cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
